molecular formula C15H13NO B12812577 5H-Dibenzo(c,e)azepin-7-yl methyl ether CAS No. 134080-00-5

5H-Dibenzo(c,e)azepin-7-yl methyl ether

Cat. No.: B12812577
CAS No.: 134080-00-5
M. Wt: 223.27 g/mol
InChI Key: ZTLUWHCBZWFNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Dibenzo(c,e)azepin-7-yl methyl ether is a heterocyclic compound that belongs to the class of dibenzoazepines It consists of a seven-membered nitrogen-containing ring fused with two benzene rings and a methoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenzo(c,e)azepin-7-yl methyl ether typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-(2-bromophenyl)aniline derivatives under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the azepine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzo(c,e)azepin-7-yl methyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azepine ring to a dihydro or tetrahydro form.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

5H-Dibenzo(c,e)azepin-7-yl methyl ether has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronic materials and as a building block for advanced polymers.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 5H-Dibenzo(c,e)azepin-7-yl methyl ether involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5H-Dibenzo(b,f)azepine: Another dibenzoazepine with similar structural features but different substitution patterns.

    5H-Dibenzo(a,d)cycloheptene: A related compound with a seven-membered ring fused to two benzene rings but lacking the nitrogen atom.

Uniqueness

5H-Dibenzo(c,e)azepin-7-yl methyl ether is unique due to the presence of the methoxy group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity

Properties

CAS No.

134080-00-5

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

5-methoxy-7H-benzo[d][2]benzazepine

InChI

InChI=1S/C15H13NO/c1-17-15-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16-15/h2-9H,10H2,1H3

InChI Key

ZTLUWHCBZWFNAF-UHFFFAOYSA-N

Canonical SMILES

COC1=NCC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.